molecular formula C19H21ClO4 B5090429 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No. B5090429
M. Wt: 348.8 g/mol
InChI Key: FNQUEVLZVSLZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEP belongs to the class of benzaldehyde derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been suggested that 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde may exert its therapeutic effects by modulating various signaling pathways in the body. For instance, 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is its potential therapeutic applications. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, which make it a promising candidate for further research. However, one of the limitations of using 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde. One direction is to investigate the potential use of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential use of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in the treatment of various types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde and its potential side effects.

Synthesis Methods

4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-ethylphenol with propylene oxide to form 4-[3-(4-chloro-3-ethylphenoxy)propoxy]phenol. The resulting compound is then reacted with 3-methoxybenzaldehyde in the presence of a base to yield 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde.

Scientific Research Applications

4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO4/c1-3-15-12-16(6-7-17(15)20)23-9-4-10-24-18-8-5-14(13-21)11-19(18)22-2/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQUEVLZVSLZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde

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